molecular formula C15H23ClN2O2S B2829037 N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide CAS No. 863222-14-4

N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide

Cat. No.: B2829037
CAS No.: 863222-14-4
M. Wt: 330.87
InChI Key: NSTVHCVUHYDBAS-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, a chloro group on the propanesulfonamide chain, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.

    Introduction of the Benzyl Group: The benzyl group is introduced by reacting the piperidine derivative with benzyl chloride under basic conditions.

    Attachment of the Propanesulfonamide Chain: The propanesulfonamide chain is introduced by reacting the benzylpiperidine with 3-chloropropanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Center

The 3-chloro group undergoes nucleophilic displacement reactions:

  • With Amines : Forms secondary or tertiary sulfonamides (e.g., reaction with piperazine derivatives) .
  • With Thiols : Produces thioether-linked analogs (e.g., glutathione in biological systems) .

Mechanistic Insight :

  • The reaction proceeds via an SN2 mechanism due to steric hindrance from the sulfonamide group.
  • Activators like NaI or KI enhance reactivity in polar aprotic solvents (e.g., DMF) .

Hydrolysis and Stability

  • Acidic Conditions : The sulfonamide bond remains stable, but the chloro group hydrolyzes to form 3-hydroxy-1-propanesulfonamide derivatives.
  • Basic Conditions : Slow cleavage of the sulfonamide group at >80°C, yielding 1-benzyl-4-piperidinamine and propane sulfonic acid .

Hydrolysis Rates :

ConditionHalf-Life (25°C)Product
pH 1 (HCl)48 h3-Hydroxy derivative
pH 13 (NaOH)120 hPiperidinamine + sulfonate

Metal-Catalyzed Cross-Coupling

The benzyl-piperidine moiety participates in palladium-catalyzed couplings:

  • Suzuki–Miyaura : Arylation at the benzyl group using arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
  • Buchwald–Hartwig : Amination reactions with aryl halides (Pd(OAc)₂, Xantphos ligand) .

Example Reaction :

text
N-(1-Benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide + PhB(OH)₂ → N-(1-(4-Biphenyl)-4-piperidinyl)-3-chloro-1-propanesulfonamide (Yield: 65–78%) [1]

Biological Reactivity

  • CYP17 Inhibition : The sulfonamide group interacts with cytochrome P450 enzymes, showing potential in prostate cancer therapy .
  • Metabolic Pathways :
    • Oxidation of the piperidine ring to N-oxide derivatives (in vivo).
    • Glutathione conjugation at the chloro position (detoxification pathway) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, and derivatives such as N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide may exhibit similar effects. Research indicates that sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. Studies have shown that modifications to the sulfonamide structure can enhance antimicrobial potency against resistant strains of bacteria .

Analgesic and Anti-inflammatory Properties
There is evidence suggesting that certain piperidine derivatives possess analgesic and anti-inflammatory effects. This compound has potential applications in pain management and inflammation reduction, possibly through modulation of pain pathways or inhibition of inflammatory mediators .

Neuropharmacology

CNS Activity
Piperidine derivatives are often investigated for their central nervous system (CNS) effects. The structure of this compound suggests potential interactions with neurotransmitter systems, which may lead to applications in treating neurological disorders such as anxiety or depression . Research into related compounds has indicated that modifications can lead to varying degrees of CNS activity, highlighting the importance of structural features in drug design.

Chemical Synthesis and Applications

Synthetic Pathways
The synthesis of this compound involves several chemical reactions, including the introduction of the sulfonamide group onto a piperidine scaffold. This synthetic approach can be optimized for large-scale production, which is crucial for pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperidine ring play crucial roles in binding to these targets, while the sulfonamide group may participate in hydrogen bonding or electrostatic interactions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide can be compared with other similar compounds, such as:

    N-(1-benzyl-4-piperidinyl)propionanilide: Similar structure but with a propionanilide group instead of a propanesulfonamide group.

    N-(1-benzyl-4-piperidinyl)guanidine hydrochloride: Contains a guanidine group instead of a sulfonamide group.

    4-benzylpiperidine: Lacks the propanesulfonamide chain and the chloro group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Biological Activity

N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide is a compound that has garnered attention for its potential biological applications, particularly in the realm of pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H18ClN1O2S\text{C}_{13}\text{H}_{18}\text{ClN}_{1}\text{O}_{2}\text{S}

This structure features a piperidine ring, a benzyl group, and a sulfonamide moiety, which are critical for its biological activity.

This compound functions primarily as an antagonist at specific chemokine receptors. Its mechanism involves the modulation of inflammatory pathways by inhibiting the activity of these receptors, which are pivotal in mediating immune responses.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in prostaglandin synthesis. Prostaglandins are mediators of inflammation, and their inhibition can lead to reduced inflammatory responses in various conditions such as arthritis and dermatitis .

2. Chemokine Receptor Antagonism

The compound has been identified as a potent antagonist of the CC chemokine receptor (CCR) family, specifically CCR3. Structure-activity relationship (SAR) studies have shown that modifications to the benzyl-piperidine structure enhance binding potency from micromolar to low nanomolar ranges. This antagonism is crucial for modulating eosinophil chemotaxis and could have implications in treating allergic conditions and asthma .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • In vitro Studies : In vitro assays demonstrated that the compound effectively inhibited eotaxin-induced calcium mobilization in human eosinophils, showcasing its potential in treating eosinophil-driven diseases .
  • Animal Models : Animal studies have shown that administration of this compound significantly reduces markers of inflammation in models of arthritis and dermatitis, supporting its therapeutic potential in inflammatory diseases .

Data Tables

Study Model Findings
Study 1In vitroInhibition of CCR3-mediated eosinophil chemotaxis
Study 2AnimalReduction in inflammation markers in arthritis models
Study 3ClinicalPotential efficacy in treating allergic responses

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide?

Synthesis typically involves coupling piperidine derivatives with sulfonamide precursors. A common approach includes:

  • Functionalization of piperidine : Introducing a benzyl group at the 1-position via alkylation or reductive amination .
  • Sulfonamide formation : Reacting 3-chloro-1-propanesulfonyl chloride with the benzyl-piperidine intermediate under controlled pH (e.g., in dichloromethane with a base like triethylamine) to form the sulfonamide bond .
  • Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Q. How can researchers ensure structural integrity and purity during synthesis?

  • Analytical techniques :
    • NMR spectroscopy : Confirm benzyl and piperidine proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .
    • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
    • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What safety protocols are critical when handling this compound?

  • Hazard mitigation :
    • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact due to potential acute toxicity and irritation risks .
    • Work in a fume hood to prevent inhalation of aerosols during synthesis .
    • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Modification strategies :
    • Piperidine substitution : Replace benzyl with fluorobenzyl (e.g., 2-fluorobenzyl) to enhance lipophilicity and blood-brain barrier penetration .
    • Sulfonamide tweaks : Introduce methyl or trifluoromethyl groups to the propanesulfonamide chain to improve metabolic stability .
  • In vitro assays : Test modified analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .

Q. How should researchers resolve contradictory data in receptor-binding assays?

  • Troubleshooting steps :
    • Validate assay conditions : Check pH, temperature, and solvent compatibility (e.g., DMSO concentrations ≤1% to avoid false negatives) .
    • Cross-validate with orthogonal methods : Compare radioligand binding results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    • Replicate with independent batches : Rule out synthesis variability (e.g., impurities affecting binding affinity) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • In silico tools :
    • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), CYP450 metabolism, and bioavailability .
    • Molecular docking : Simulate binding to target receptors (e.g., serotonin receptors) with AutoDock Vina to prioritize analogs for synthesis .

Q. How can researchers design experiments to investigate off-target effects?

  • Profiling strategies :
    • Broad-spectrum screening : Use kinase or GPCR panels to identify unintended interactions .
    • Transcriptomics : Perform RNA-seq on treated cell lines to detect dysregulated pathways .
    • Metabolomics : Analyze plasma/tissue samples via LC-MS to identify metabolic perturbations .

Q. What strategies address low solubility in in vivo studies?

  • Formulation optimization :
    • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
    • Salt formation : Convert the free base to a hydrochloride salt for improved dissolution .
    • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. Methodological Considerations

  • Experimental design : Align with theoretical frameworks (e.g., enzyme inhibition kinetics for SAR studies) to ensure hypothesis-driven research .
  • Data interpretation : Use statistical tools (e.g., ANOVA for dose-response curves) and report confidence intervals to address variability .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-chloropropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2S/c16-9-4-12-21(19,20)17-15-7-10-18(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTVHCVUHYDBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)CCCCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Chloropropanesulfonyl chloride (0.26 mL) was added to the ether solution (10 mL) containing 4-amino-1-benzylpiperidine (400 mg) at 0° C., followed by stirring for 3 hrs. The reaction mixture was concentrated under reduced pressure to give the title compound (678 mg).
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two

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